molecular formula C16H25N3O2 B13971109 tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate

tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate

Cat. No.: B13971109
M. Wt: 291.39 g/mol
InChI Key: LRSLPXWROXDKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (CAS 1349702-31-3) is a chiral piperidine derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C16H25N3O2 and a molecular weight of 291.39 g/mol, serves as a versatile and critical building block for the synthesis of more complex, biologically active molecules . Its structure incorporates both a tert-butoxycarbonyl (Boc) protected amine and a pyridin-2-ylmethylamino side chain, making it a valuable intermediate for constructing potential γ-secretase modulators, which are investigated for their role in modulating Aβ42 production and are a significant area of study in Alzheimer's disease research . The specific stereochemistry of the compound is crucial for its biological activity and interaction with target proteins; the (S)-enantiomer is available with an estimated purity of >95%, ensuring consistency and reliability in experimental results . As a solid, it requires storage under sealed, dry conditions, typically at 2-8°C, to maintain its stability and integrity over time . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and disposal in accordance with all applicable local and international regulations.

Properties

IUPAC Name

tert-butyl 3-(pyridin-2-ylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSLPXWROXDKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate generally involves:

  • Formation of the piperidine ring system.
  • Introduction of the pyridin-2-ylmethyl amino substituent.
  • Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group.

This multi-step approach is common for piperidine derivatives, often employing cyclization reactions and protecting group chemistry to facilitate selective functionalization.

Specific Preparation via Automated Capsule-Based Synthesis

A state-of-the-art, fully automated organic synthesis method has been developed and documented by researchers at ETH Zürich and Synple Chem AG. This method integrates capsule-based reagents and an automated console to synthesize N-heterocycles, including piperidine derivatives, with high efficiency and reproducibility.

Key steps in the automated synthesis relevant to this compound include:

Step Description Conditions/Details
1. Imine Formation Reaction of aldehyde with SnAP reagent resin to form an imine intermediate. Aldehyde (0.5 mmol), anhydrous CH2Cl2 solvent, 6 hours at 35-50 °C, circulation through SnAP resin compartment.
2. Cyclization Copper(II) triflate catalyzed cyclization of imine to form the piperidine ring. Addition of HFIP solvent, circulation through copper catalyst compartment at 37-40 °C for 3 hours.
3. Purification A Removal of copper species via silica cartridge. Washing with MeOH to remove metal impurities.
4. Purification B Strong cation exchange (SCX) cartridge purification and product release. Washing with MeOH and CH2Cl2, elution with 2.5 M diisopropylamine in THF to release product.

This automated process yields the desired N-heterocyclic product with high purity and is amenable to scale-up and rapid synthesis of analogues.

Preparation of Key Intermediates: SnAP Reagents

The automated synthesis relies on the use of SnAP (Stannyl Amine Protocol) reagents, which are specialized azide-containing compounds that facilitate piperidine ring formation.

  • The SnAP reagent relevant to piperidine synthesis is prepared via multi-step reactions involving:

    • Conversion of azido alcohols to tributylstannyl ethers.
    • Purification by flash chromatography.
    • Loading onto polystyrene-supported triphenylphosphine resin to form SnAP resin for automated use.

These reagents enable efficient cyclization and ring closure under mild conditions.

Photocatalytic One-Step Synthesis Approach

An alternative preparation method for closely related tert-butyl carbamate-protected piperidine derivatives bearing pyridinyl substituents involves a photocatalytic one-step synthesis:

  • Reactants: 2-aminopyridine and piperazine-1-tert-butyl formate.
  • Catalyst: Acridine salt as a visible-light photocatalyst.
  • Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide or diphenyl disulfide.
  • Solvent: Anhydrous dichloroethane.
  • Conditions: Oxygen atmosphere, blue LED irradiation for 10 hours.
  • Outcome: High yield (up to 95%) of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a structural analogue relevant for comparison.

This method offers a safe, environmentally friendly, and cost-effective alternative to traditional metal-catalyzed syntheses, avoiding heavy metals and harsh conditions.

Data Tables Summarizing Preparation Methods

Methodology Key Reagents Conditions Yield / Notes Source
Automated Capsule-Based Synthesis Aldehyde, SnAP resin, Cu(OTf)2, HFIP, MeOH, DIPA/THF 35-50 °C, 11 h total, automated console High purity, reproducible, scalable
SnAP Reagent Synthesis Azido alcohols, tributyl(iodomethyl)stannane, NaH, DMF 55 °C, 16-18 h, flash chromatography 70-98% yields for intermediates
Photocatalytic One-Step Synthesis 2-Aminopyridine, piperazine-1-tert-butyl formate, acridine salt, oxidant Blue LED, O2 atmosphere, 10 h, room temp Up to 95% yield, environmentally friendly

Detailed Research Outcomes and Notes

  • The automated synthesis approach demonstrated efficient production of various morpholine and piperidine derivatives with yields ranging from 40% to 60% depending on substituents, verified by NMR and HRMS.

  • SnAP reagents are critical for the ring-forming step, and their preparation involves careful control of reaction conditions and purification to ensure high loading on resin for automated use.

  • The photocatalytic method reduces synthesis steps and byproduct formation, improving overall yield and safety. It uses visible light and avoids the need for hydrogen gas or heavy metal catalysts, thus suitable for industrial applications.

  • Purification steps in automated synthesis employ silica and strong cation exchange resins, effectively removing metal catalysts and impurities, yielding product suitable for direct use or further derivatization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Extensions: Compounds with fused aromatic systems (e.g., pyrimidoindole in ) exhibit enhanced binding to hydrophobic enzyme pockets compared to the simpler pyridinylmethylamino group in the target compound.
  • Steric Modifications : Bulky substituents like cyclopropyl () or naphthalene () influence steric accessibility, impacting selectivity and potency.

Yield Variations :

  • Yields for pyrimidine-coupled derivatives (e.g., ) exceed 85% under optimized microwave conditions .
  • Pyrimidoindole derivatives () require multi-step synthesis with moderate yields (~60–70%) due to steric challenges .

Physicochemical Properties

Property tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate (Inferred) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () tert-Butyl (S)-3-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate ()
Physical State Likely solid (similar analogues are solids) Light yellow solid Not reported; likely solid
Molecular Weight ~290–310 g/mol (estimated) 277.36 g/mol ~350 g/mol (estimated)
Solubility Moderate in polar aprotic solvents (DMF, DMSO) Not reported; likely low aqueous solubility Low aqueous solubility due to nitro group

Biological Activity

tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including its role as an inhibitor in several biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is C17H27N3O2C_{17}H_{27}N_{3}O_{2} with a molecular weight of approximately 305.42 g/mol. It features a piperidine ring substituted with a pyridinylmethyl amino group and a tert-butyl ester.

PropertyValue
Molecular FormulaC17H27N3O2C_{17}H_{27}N_{3}O_{2}
Molecular Weight305.42 g/mol
CAS Number1289385-48-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

One of the key areas of study involves the inhibition of methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds similar to this compound have shown promising results in inhibiting this enzyme, which is crucial for protein synthesis in the parasite.

A study demonstrated that certain derivatives exhibited effective growth inhibition of T. brucei with EC50 values in the low nanomolar range, indicating potent activity against the pathogen while maintaining low toxicity to mammalian cells .

Anticancer Activity

In addition to its antiparasitic properties, this compound has been explored for anticancer activity. Research has shown that piperidine derivatives can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. For instance, a related study highlighted that compounds with similar structural motifs demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics .

Case Studies

  • Trypanosoma brucei Inhibition : A case study focused on the optimization of inhibitors targeting MetRS revealed that modifications to the piperidine scaffold could enhance both potency and selectivity against T. brucei. The best-performing compounds exhibited EC50s as low as 22 nM, suggesting significant therapeutic potential .
  • Cancer Cell Cytotoxicity : Another investigation into piperidine derivatives demonstrated that certain modifications led to improved interactions with cellular targets involved in cancer progression. These compounds were tested against FaDu cells, showing improved efficacy over existing treatments like bleomycin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure. Key findings from SAR studies include:

  • The presence of the pyridinylmethyl group enhances binding affinity to target enzymes.
  • Modifications at specific positions on the piperidine ring can significantly alter potency and selectivity.

Q & A

Basic: What are the standard synthetic routes for tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves:

Boc Protection : Start with piperidine derivatives, introducing the tert-butoxycarbonyl (Boc) group to protect the amine. This step often uses Boc anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) at 0–20°C .

Coupling Reaction : React the Boc-protected piperidine with pyridin-2-ylmethylamine. Activation reagents like HATU or EDCI may facilitate amide/amine bond formation.

Deprotection (Optional) : Remove the Boc group using HCl in dioxane or TFA if further functionalization is needed.

Key Validation : Monitor reactions via TLC or LC-MS. Confirm the final product using 1^1H NMR (peaks at δ 1.4–1.5 ppm for Boc methyl groups) and HRMS .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Discrepancies in NMR or MS data may arise from:

  • Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals. For example, the Boc group’s tert-butyl protons may split differently in polar solvents .
  • Tautomerism : The pyridine moiety’s nitrogen can cause tautomeric shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Impurity Interference : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) can isolate pure product .

Case Study : A 2021 study reported inconsistent 13^13C NMR signals due to residual DCM; drying under high vacuum for 12 hours resolved the issue .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
  • Fire Safety : Avoid open flames (pyridine derivatives are combustible). Use CO₂ or dry chemical extinguishers .
  • First Aid : In case of skin contact, wash immediately with water for 15 minutes. Eye exposure requires irrigation using an eyewash station .

Note : Store at 2–8°C under nitrogen to prevent decomposition .

Advanced: How to optimize reaction yields in sterically hindered coupling steps?

Methodological Answer:
Steric hindrance from the Boc group and pyridine ring can reduce coupling efficiency. Strategies include:

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, which tolerates bulky substrates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >80% yield.
  • Solvent Optimization : Replace DCM with DMF to enhance solubility of aromatic intermediates .

Data-Driven Example : A 2024 study achieved 92% yield by switching from EDCI to HATU in DMF .

Basic: Which analytical techniques confirm the compound’s purity and identity?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%).
  • Mass Spectrometry : HRMS (ESI+) should match the theoretical mass (e.g., m/z 305.18 for [M+H]⁺) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with C₁₅H₂₃N₃O₂ (±0.3%) .

Advanced: What mechanistic insights guide its application in drug discovery?

Methodological Answer:
The compound’s piperidine-pyridine scaffold shows potential as a:

  • Kinase Inhibitor : Molecular docking studies suggest binding to ATP pockets (e.g., JAK2 kinases). Use SPR or ITC to measure binding affinity .
  • CNS Drug Candidate : LogP calculations (e.g., 2.1 via ChemAxon) indicate blood-brain barrier penetration. Validate using in vitro BBB assays .

Contradiction Alert : While LogP predicts CNS activity, in vivo studies may show limited bioavailability due to P-glycoprotein efflux. Mitigate with structural analogs lacking the Boc group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.